

An In-depth Technical Guide to the Structural and Chemical Properties of WBC100

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Compound of Interest

Compound Name: WBC100
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and chemical properties of **WBC100**, a potent and selective c-Myc degrader. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Structural and Physicochemical Properties

WBC100, also known as 14-D-Valine-TPL, is a derivative of the natural product triptolide. Its chemical structure is characterized by the addition of a D-valine ester at the C14 position of the triptolide core. This modification enhances its water solubility and pharmacological properties.

Property	Value
Chemical Name	(6aS,7aR,8R,8aS,9aS,9bS,10aS,10bS)-8a-isopropyl-10b-methyl-3-oxo-1,2,3,5,5b,6,6a,8,8a,9a,9b,10b-dodecahydrotris(oxireno)[2',3':4b,5;2'',3''':6,7;2''',3''':8a,9]phenanthro[1,2-c]furan-8-yl L-valinate
Synonyms	14-D-Valine-TPL
Molecular Formula	C ₂₅ H ₃₃ NO ₇
Molecular Weight	459.53 g/mol
CAS Number	2095780-08-6
Appearance	White to off-white solid
Purity	≥99.5% (as determined by HPLC)[1]
Solubility	- DMSO: 100 mg/mL (217.61 mM) - Water-soluble at acidic pH (<5.0)[1]
Storage (Solid)	-20°C for 3 years, 4°C for 2 years[2]
Storage (In Solvent)	-80°C for 6 months, -20°C for 1 month[2]
SMILES	<chem>C--INVALID-LINK--(CCC3=C1COC3=O)[C@]4(-INVALID-LINK--([H])[C@@]65C(C)C">C@@([H])O4[C@@]7([C@@]2([H])O7)[C@@H]6OC(--INVALID-LINK--C(C)C)=O</chem>

Biological Activity and Mechanism of Action

WBC100 is a potent, selective, and orally active "molecular glue" that induces the degradation of the oncoprotein c-Myc.[2] It exhibits significant antitumor activity in preclinical models of cancers with c-Myc overexpression.

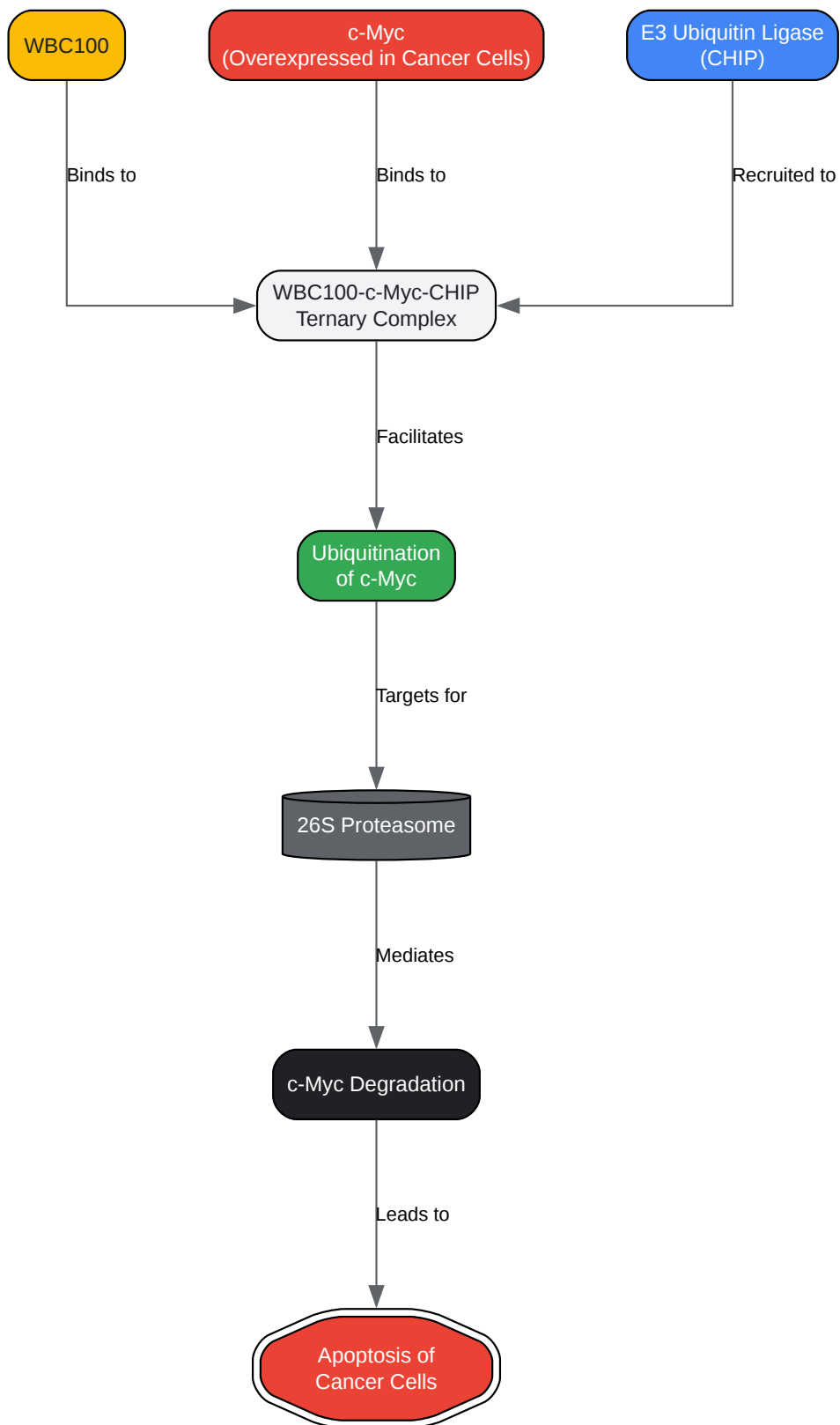
In Vitro Activity: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) of **WBC100** has been determined in various cancer cell lines and normal cell lines. The data demonstrates a preferential killing of cancer cells that overexpress c-Myc.[1][2]

Cell Line	Cell Type	c-Myc Expression	IC ₅₀ (nM)
MOLM-13	Acute Myeloid Leukemia	High	16
H9	T-cell Lymphoma	High	17
Mia-paca2	Pancreatic Ductal Adenocarcinoma	High	61
L02	Normal Human Liver	Low	2205
MRC-5	Normal Human Lung	Low	151
WI38	Normal Human Lung	Low	570

Mechanism of Action: c-Myc Degradation Pathway

WBC100 functions as a molecular glue, bringing together the E3 ubiquitin ligase CHIP and the transcription factor c-Myc. This proximity facilitates the ubiquitination of c-Myc, marking it for degradation by the 26S proteasome. This targeted degradation leads to the suppression of c-Myc-driven cell proliferation and induces apoptosis in cancer cells. **WBC100** specifically targets the nuclear localization signal 1 (NLS1)–Basic–nuclear localization signal 2 (NLS2) region of the c-Myc protein.[3]



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WBC100-mediated c-Myc degradation pathway.

Experimental Protocols

This section outlines generalized protocols for key experiments used to characterize the activity of **WBC100**.

Synthesis of **WBC100** (Generalized)

The synthesis of **WBC100** involves the esterification of the C14-hydroxyl group of triptolide with a protected D-valine, followed by deprotection. The following is a representative protocol based on the general methods described in patent US10238623B2.[4]

- **Protection of D-valine:** The amino group of D-valine is protected with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions.
- **Esterification:** Triptolide is reacted with the protected D-valine in the presence of a coupling agent (e.g., DCC, EDC) and a catalyst (e.g., DMAP) in an appropriate aprotic solvent (e.g., dichloromethane, DMF). The reaction mixture is stirred at room temperature until completion.
- **Work-up and Purification:** The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the protected **WBC100**.
- **Deprotection:** The protecting group is removed from the D-valine moiety under appropriate conditions (e.g., acidic conditions for Boc group) to yield the final product, **WBC100**.
- **Final Purification:** The final product is further purified by recrystallization or chromatography to achieve high purity.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of **WBC100** on cancer cells.

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with serial dilutions of **WBC100** and a vehicle control (e.g., DMSO) for 72 hours.

- **MTT Addition:** Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- **Solubilization:** Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for c-Myc Degradation

This method is used to quantify the levels of c-Myc protein in cells following treatment with **WBC100**.

- **Cell Lysis:** Treat cells with various concentrations of **WBC100** for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a BCA assay.
- **SDS-PAGE:** Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C. A loading control antibody (e.g., GAPDH, β -actin) should also be used.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- Densitometry Analysis: Quantify the band intensities to determine the relative levels of c-Myc protein.

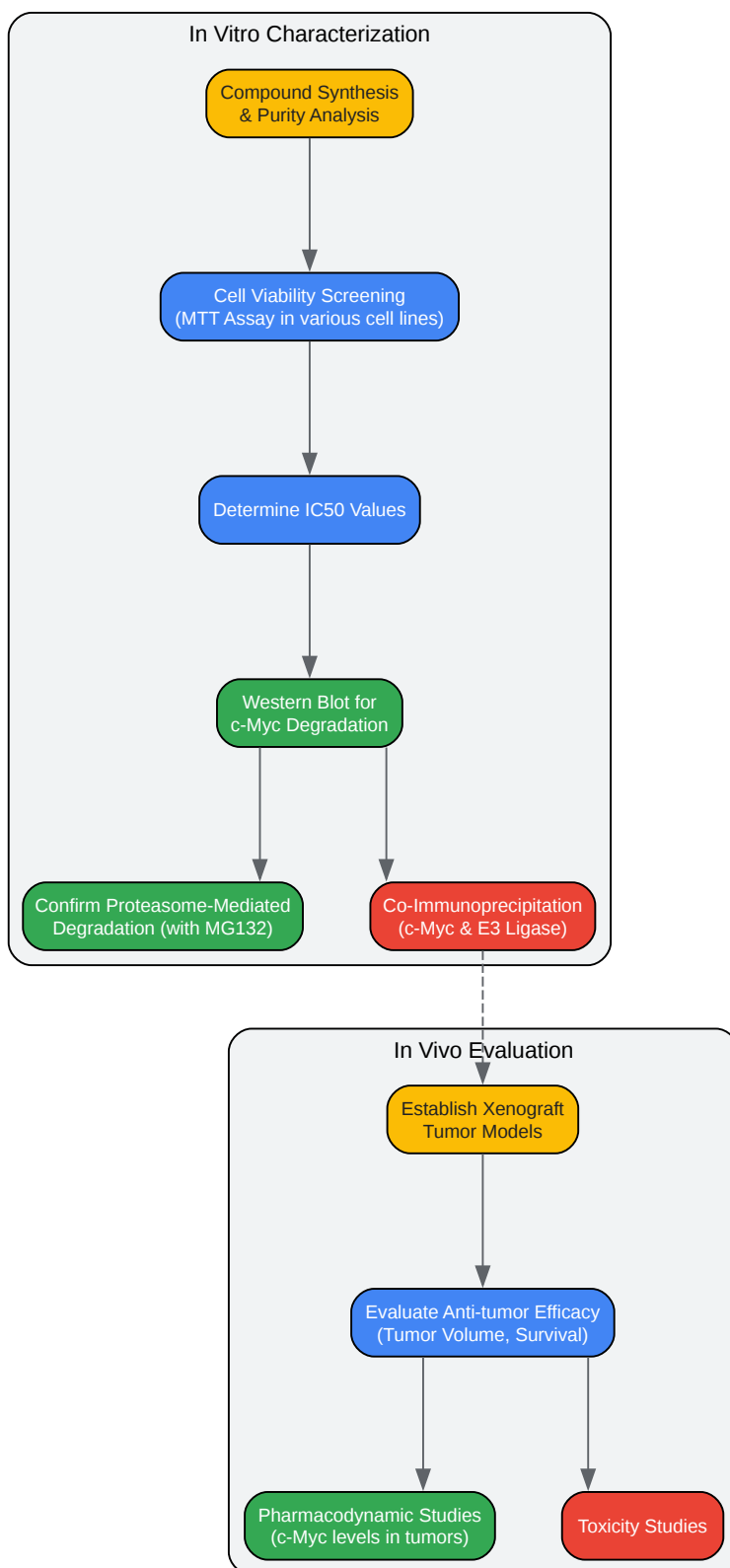
Co-Immunoprecipitation (Co-IP) for Protein Interactions

This technique is used to confirm the interaction between c-Myc and the E3 ligase CHIP in the presence of **WBC100**.

- Cell Treatment and Lysis: Treat cells with **WBC100** and a proteasome inhibitor (to prevent degradation of the complex). Lyse the cells in a non-denaturing lysis buffer.
- Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
- Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against c-Myc or CHIP overnight at 4°C.
- Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
- Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against c-Myc and CHIP to detect the co-precipitated protein.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to characterize a novel c-Myc degrader like **WBC100**.



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Logical workflow for the characterization of **WBC100**.

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